molecular formula C25H20N4O4 B2634161 3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207043-62-6

3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2634161
CAS RN: 1207043-62-6
M. Wt: 440.459
InChI Key: YJWPILJLXPYXNJ-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Compounds containing 1,2,4-oxadiazole rings, similar to the one described, have been synthesized and evaluated for their biological activities. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and tested for antitumor activity against a panel of 11 cell lines in vitro. One compound exhibited potent antitumor activity with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Antimicrobial Applications

  • Novel quinazolinone derivatives have been synthesized and tested for their antimicrobial activities against various microorganisms. The organisms were all susceptible to these compounds, with gram-positive organisms showing more susceptibility than gram-negative ones (Usifoh & Ukoh, 2002).

Synthesis of Nucleosides

  • Research on quinazoline-2,4(1H,3H)-diones includes their use in the synthesis of nucleosides. For example, 5′-azido- and 5′-amino-2′,5′-dideoxynucleosides have been synthesized from quinazoline-2,4(1H,3H)-diones, showcasing the potential of these compounds in nucleoside analog synthesis (El‐Barbary et al., 1995).

Chemical Synthesis Techniques

  • The chemical synthesis of compounds containing 1,2,4-oxadiazole and quinazoline units has been explored, with various methodologies being developed for their preparation. These synthetic routes provide valuable tools for the creation of compounds with potential biological and pharmaceutical applications (Chen et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "2-Amino-4-methoxybenzoic acid", "4-Methoxybenzaldehyde", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "M-Toluidine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "N,N-Dimethylformamide", "Triethylamine", "3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "a. Acetylation of 2-Amino-4-methoxybenzoic acid with acetic anhydride and sulfuric acid to form N-acetyl-2-amino-4-methoxybenzoic acid", "b. Diazotization of N-acetyl-2-amino-4-methoxybenzoic acid with sodium nitrite and hydrochloric acid to form the diazonium salt", "c. Coupling of the diazonium salt with 4-Methoxybenzaldehyde in the presence of sodium hydroxide to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Reaction of M-Toluidine with sodium nitrite and hydrochloric acid to form the diazonium salt", "b. Coupling of the diazonium salt with sodium azide in the presence of copper sulfate to form 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "Step 3: Coupling of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Activation of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-Dimethylformamide and triethylamine", "b. Coupling of the activated 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione in the presence of triethylamine to form the final product" ] }

CAS RN

1207043-62-6

Product Name

3-(4-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C25H20N4O4

Molecular Weight

440.459

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O4/c1-15-4-3-5-17(12-15)22-27-23(33-28-22)18-8-11-20-21(13-18)26-25(31)29(24(20)30)14-16-6-9-19(32-2)10-7-16/h3-13H,14H2,1-2H3,(H,26,31)

InChI Key

YJWPILJLXPYXNJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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